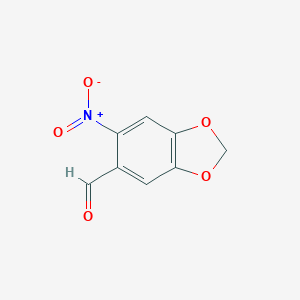

6-Nitropiperonal

Description

Propriétés

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZWECORTTWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221400 | |

| Record name | 6-Nitropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-97-0 | |

| Record name | 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitropiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 712-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 712-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitropiperonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitropiperonal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitration of Piperonal Using Concentrated Nitric Acid

The direct nitration of piperonal remains the most widely adopted method for synthesizing 6-nitropiperonal. In a representative procedure, piperonal (6.66 mmol, 1 g) is suspended in concentrated nitric acid (3.3 mL) at 20°C under vigorous stirring . The reaction progresses rapidly, with a color change from colorless to yellow observed immediately. Thin-layer chromatography (TLC) analysis confirms completion within 15 minutes . Post-reaction, the mixture is cooled in an ice bath to precipitate the product, which is then filtered and washed sequentially with saturated sodium bicarbonate and distilled water until neutral pH . This method achieves a 95% yield, with the product isolated as a yellow crystalline solid .

Critical Parameters:

-

Nitric Acid Concentration: Concentrated HNO₃ (≥65%) is essential for efficient nitration, as lower concentrations prolong reaction times and reduce yields .

-

Temperature Control: Maintaining temperatures below 45°C during reagent addition prevents over-nitration and by-product formation . Excess heat promotes decomposition of the nitro group or oxidation of the aldehyde moiety.

Optimized Large-Scale Synthesis for Industrial Applications

Industrial protocols emphasize scalability and cost-effectiveness. A study by Pandya and Varghese (1941) details the addition of piperonal (10 g) to nitric acid (20 mL, density ~1.4 g/cm³) over 15 minutes, ensuring the temperature remains below 45°C . After 10 minutes at room temperature, water is added to precipitate this compound in near-quantitative yield . This method avoids external cooling, relying on controlled addition rates to manage exothermicity.

Table 1: Comparative Analysis of Nitration Conditions

Low-Temperature Nitration for Enhanced Selectivity

Alternative approaches employ diluted nitric acid (65%) under ice-cooled conditions to enhance regioselectivity. In a modified protocol, piperonal is added to 65% HNO₃ at 0–5°C, with stirring continued for 3 hours . The extended reaction time compensates for reduced acid strength, yielding 91% of this compound as light yellow needles after recrystallization . This method minimizes side reactions, making it preferable for high-purity applications in medicinal chemistry .

Mechanistic Insights:

Nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring of piperonal. The methylenedioxy group directs substitution to the para position relative to the aldehyde, favoring 6-nitro regioisomer formation . Competing pathways, such as meta-nitration or di-nitration, are suppressed through temperature and stoichiometric control .

Spectroscopic Characterization and Quality Control

Structural confirmation of this compound is achieved through multimodal analysis:

-

¹H NMR (DMSO-d₆, 600 MHz): δ 10.08 (s, 1H, CHO), 7.74 (s, 1H, ArH), 7.32 (s, 1H, ArH), 6.33 (s, 2H, OCH₂O) .

-

¹³C NMR (DMSO-d₆, 125 MHz): δ 188.18 (CHO), 151.89–104.40 (aromatic carbons and OCH₂O) .

-

IR Spectrum (Gas Phase): Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .

Purity Assessment:

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying residual piperonal and nitro-by-products . Commercial batches typically exhibit ≥97% purity, as verified by suppliers .

Analyse Des Réactions Chimiques

Types of Reactions

6-Nitropiperonal undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as fluoride ions.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Fluoride ions in the presence of a phase transfer catalyst like tetrabutylammonium tosylate.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of fluorinated derivatives.

Reduction: Formation of 6-aminopiperonal.

Oxidation: Formation of 6-nitro-1,3-benzodioxole-5-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Recent studies have demonstrated that derivatives of 6-Nitropiperonal exhibit promising cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their potential as anticancer agents, showing effective inhibition of cell proliferation in breast cancer models .

Case Study:

A study explored the synthesis of novel derivatives based on this compound, which were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited higher potency than traditional chemotherapeutics like Doxorubicin, highlighting the potential of this compound derivatives in cancer therapy .

Synthesis of Organic Compounds

Building Block for Synthesis:

this compound serves as an important building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex molecular architectures.

Data Table: Synthesis Applications

| Reaction Type | Product | Reference |

|---|---|---|

| Electrophilic substitution | Various nitro-substituted compounds | |

| Condensation reactions | Heterocyclic compounds | |

| Reduction reactions | Alcohol derivatives |

Material Science

Nanoparticle Formation:

this compound has been utilized in the development of light-responsive polymeric nanoparticles for targeted drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them upon exposure to specific stimuli, such as light .

Case Study:

In a recent study, nanoparticles were synthesized using a novel light-responsive polyester combined with this compound as a key component. The resulting system demonstrated effective drug release profiles under light irradiation, making it a promising candidate for photodynamic therapy applications .

Photodynamic Therapy (PDT)

The incorporation of this compound into photodynamic therapy protocols has shown potential due to its ability to enhance the effectiveness of photosensitizers used in cancer treatment. By modifying the chemical structure of photosensitizers with this compound derivatives, researchers aim to improve their photophysical properties and target specificity.

Data Table: Photodynamic Therapy Applications

Mécanisme D'action

The mechanism of action of 6-Nitropiperonal largely depends on the specific application. For instance, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the introduction of other functional groups. In biological systems, its effects would depend on its interactions with specific molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperonal (CAS: 120-57-0)

Piperonal, the parent compound of 6-nitropiperonal, lacks the nitro group and has the molecular formula C₈H₆O₃. Key differences include:

| Property | This compound | Piperonal |

|---|---|---|

| Molecular Weight | 195.13 g/mol | 150.13 g/mol |

| Melting Point | 93–94°C | 37°C |

| Boiling Point | ~365.9°C | 263°C |

| Reactivity | Electrophilic nitro group | Aldehyde-dominated |

| Applications | Drug synthesis, radiochemistry | Fragrance industry, flavoring |

The nitro group in this compound enhances electrophilicity, enabling reactions like Henry reactions and nucleophilic substitutions , whereas piperonal’s aldehyde group participates in condensations (e.g., forming Schiff bases). Piperonal is widely used in perfumes due to its floral scent, while this compound’s applications are confined to specialized chemical synthesis .

6-Aminopiperonal (CAS: Not explicitly listed)

6-Aminopiperonal is the reduced derivative of this compound, where the nitro group is converted to an amine (-NH₂). This reduction, often achieved via iron/acetic acid or catalytic hydrogenation, significantly alters reactivity:

| Property | This compound | 6-Aminopiperonal |

|---|---|---|

| Functional Group | -NO₂ | -NH₂ |

| Reactivity | Electrophilic | Nucleophilic (amine) |

| Applications | Precursor for nitroarenes | Building block for heterocycles |

6-Aminopiperonal is used in synthesizing acridine derivatives and other nitrogen-containing heterocycles, leveraging its amine group for coupling reactions .

Piperonyl Derivatives (e.g., Piperonyl Acetate, CAS: 326-61-4)

Piperonyl acetate, a benzodioxole ester, contrasts with this compound in functional groups and applications:

| Property | This compound | Piperonyl Acetate |

|---|---|---|

| Functional Group | -CHO, -NO₂ | -OAc (ester) |

| Reactivity | Aldehyde/nitro reactions | Ester hydrolysis |

| Applications | Drug intermediates | Insecticide synergist |

Piperonyl acetate is primarily used in agrochemicals to enhance pesticide efficacy, whereas this compound’s nitro and aldehyde groups make it valuable in medicinal chemistry .

Activité Biologique

6-Nitropiperonal, a nitro-substituted derivative of piperonal, has garnered attention for its diverse biological activities. This compound is characterized by its potential in various therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological properties of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound (C₈H₅NO₅) is a nitro compound that features a piperonal backbone with a nitro group at the sixth position. The presence of the nitro group significantly influences its biological activity by altering the electronic properties of the molecule, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅NO₅ |

| Molecular Weight | 181.13 g/mol |

| CAS Number | 712-97-0 |

| Solubility | Soluble in organic solvents |

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits antitumor properties . Research indicates that it can inhibit the growth of various cancer cell lines. For instance, a study reported significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .

2. Antibacterial Effects

This compound has shown promising antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, including Staphylococcus aureus and Escherichia coli. A notable finding was that this compound demonstrated an MIC of 20 μM against S. aureus, suggesting strong antibacterial potential .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects . Studies have indicated that it can inhibit key inflammatory markers such as TNF-α and IL-1β in vitro. For example, in an experimental model, treatment with this compound resulted in a significant reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

- Electrophilic Interactions : The nitro group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes.

- Enzyme Inhibition : Molecular docking studies have revealed that this compound can effectively inhibit enzymes such as myeloperoxidase (MPO), which is linked to cardiovascular diseases and inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells showed that treatment with varying concentrations of this compound led to dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of several nitro compounds, this compound was found to be one of the most effective against Gram-positive bacteria, outperforming other tested derivatives in terms of MIC values.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 6-Nitropiperonal, and how can purity be optimized during synthesis?

- Methodology : Begin with nitration of piperonal using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Purify via recrystallization (ethanol/water) and validate purity using HPLC (>98%) and NMR (¹H/¹³C) to confirm nitro group placement . Monitor reaction kinetics using TLC to optimize reaction time and yield.

- Key Data : Typical yields range from 65–75%, with impurities including di-nitrated byproducts. Use IR spectroscopy to confirm nitro (1520–1350 cm⁻¹) and aldehyde (~2850 cm⁻¹) functional groups .

Q. How does this compound interact with common organic solvents, and what implications does this have for crystallization?

- Methodology : Conduct solubility tests in polar (DMSO, ethanol) and nonpolar solvents (hexane). Use differential scanning calorimetry (DSC) to determine melting points and solvent-dependent crystallization efficiency. Compare crystal structures via X-ray diffraction .

- Key Findings : Solubility in DMSO is high (>200 mg/mL), but ethanol/water mixtures yield superior monoclinic crystals. Poor solubility in hexane limits its use in nonpolar reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns of this compound in nucleophilic aromatic substitution (NAS) versus electrophilic reactions?

- Methodology : Perform kinetic isotope effect (KIE) studies to differentiate between σ-complex (electrophilic) and radical (nitro group-mediated) pathways. Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies .

- Data Contradictions : NAS reactivity is low in polar aprotic solvents (DMF), but nitro group reduction (e.g., H₂/Pd-C) enhances electrophilic behavior. Address discrepancies by isolating intermediates via stopped-flow NMR .

Q. How can computational modeling predict the bioactivity of this compound derivatives against specific enzyme targets?

- Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., IC₅₀ measurements via fluorometric kinetics) .

- Key Parameters : Optimize force fields for nitro group charge distribution. Correlate Hammett σ values (electron-withdrawing effects) with inhibitory activity .

Q. What strategies resolve inconsistencies in spectroscopic data for this compound degradation products under UV exposure?

- Methodology : Employ LC-MS/MS to identify photodegradants (e.g., nitroso or amine derivatives). Use ESR spectroscopy to detect free radicals during UV irradiation. Replicate conditions in dark controls to isolate light-dependent pathways .

- Troubleshooting : Discrepancies may arise from solvent polarity affecting degradation rates. Standardize UV intensity (e.g., 254 nm, 10 mW/cm²) and use actinometry for dose calibration .

Methodological Best Practices

- Experimental Design : Predefine success metrics (e.g., ≥95% purity, R² >0.98 for kinetic models) to align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Data Validation : Triangulate spectroscopic (NMR, IR), chromatographic (HPLC), and computational (DFT) data to confirm structural assignments .

- Contradiction Analysis : Apply root-cause frameworks (e.g., Ishikawa diagrams) to isolate variables (solvent, temperature, catalyst) in conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.